![molecular formula C15H20F2N2O3 B12315563 tert-Butyl N-{2-carbamoyl-2-[(3,4-difluorophenyl)methyl]ethyl}carbamate](/img/structure/B12315563.png)
tert-Butyl N-{2-carbamoyl-2-[(3,4-difluorophenyl)methyl]ethyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl-N-{2-Carbamoyl-2-[(3,4-Difluorphenyl)methyl]ethyl}carbamate: ist eine chemische Verbindung, die zur Klasse der Carbamate gehört. Sie zeichnet sich durch das Vorhandensein einer tert-Butylgruppe, einer Carbamoylgruppe und einer Difluorphenylgruppe aus. Diese Verbindung wird oft in der organischen Synthese verwendet und hat vielfältige Anwendungen in der wissenschaftlichen Forschung.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von tert-Butyl-N-{2-Carbamoyl-2-[(3,4-Difluorphenyl)methyl]ethyl}carbamate beinhaltet typischerweise die Reaktion von tert-Butylcarbamate mit einem geeigneten Difluorphenylmethylderivat unter kontrollierten Bedingungen. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Natriumhydrid oder Kaliumcarbonat und einem Lösungsmittel wie Dimethylformamid (DMF) oder Tetrahydrofuran (THF) durchgeführt. Das Reaktionsgemisch wird bei Raumtemperatur oder leicht erhöhten Temperaturen gerührt, bis das gewünschte Produkt gebildet ist .
Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege verwenden, jedoch in größerem Maßstab. Der Prozess kann zusätzliche Schritte wie die Reinigung durch Umkristallisation oder Chromatographie umfassen, um die hohe Reinheit des Endprodukts zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen:
Oxidation: tert-Butyl-N-{2-Carbamoyl-2-[(3,4-Difluorphenyl)methyl]ethyl}carbamate kann Oxidationsreaktionen eingehen, typischerweise in Gegenwart von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die tert-Butylgruppe oder die Difluorphenylgruppe durch andere funktionelle Gruppen ersetzt werden können.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid, Kaliumpermanganat; typischerweise in wässrigen oder organischen Lösungsmitteln durchgeführt.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid; normalerweise in wasserfreien Lösungsmitteln wie Ether oder THF durchgeführt.
Substitution: Verschiedene Nucleophile wie Amine oder Alkohole; Reaktionen werden oft in polaren Lösungsmitteln wie DMF oder DMSO durchgeführt.
Hauptprodukte, die gebildet werden:
Oxidation: Bildung oxidierter Derivate wie Carbonsäuren oder Ketone.
Reduktion: Bildung reduzierter Derivate wie Alkohole oder Amine.
Substitution: Bildung substituierter Carbamate oder anderer funktionalisierter Derivate.
Wissenschaftliche Forschungsanwendungen
Chemie:
- Wird als Baustein in der organischen Synthese zur Herstellung komplexerer Moleküle verwendet.
- Wird in der Synthese von N-Boc-geschützten Anilinen und tetrasubstituierten Pyrrolen eingesetzt .
Biologie:
- Wird auf seine mögliche Verwendung in biochemischen Assays und als Reagenz in der Untersuchung von Enzymmmechanismen untersucht.
Medizin:
- Wird auf seine potenziellen therapeutischen Anwendungen untersucht, einschließlich als Vorläufer für die Medikamentenentwicklung.
Industrie:
- Wird bei der Herstellung von Spezialchemikalien und als Zwischenprodukt in der Synthese von Agrochemikalien und Pharmazeutika eingesetzt .
Wirkmechanismus
Der Wirkmechanismus von tert-Butyl-N-{2-Carbamoyl-2-[(3,4-Difluorphenyl)methyl]ethyl}carbamate beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann je nach ihrer Struktur und ihren funktionellen Gruppen als Inhibitor oder Aktivator bestimmter Enzyme wirken. Die beteiligten Pfade können die Bindung an aktive Zentren von Enzymen oder Rezeptoren umfassen, was zu einer Modulation ihrer Aktivität führt .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl N-{2-carbamoyl-2-[(3,4-difluorophenyl)methyl]ethyl}carbamate can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the difluorophenyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or THF.
Substitution: Various nucleophiles such as amines or alcohols; reactions often conducted in polar solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted carbamates or other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology:
- Investigated for its potential use in biochemical assays and as a reagent in the study of enzyme mechanisms.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry:
Wirkmechanismus
The mechanism of action of tert-Butyl N-{2-carbamoyl-2-[(3,4-difluorophenyl)methyl]ethyl}carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes or receptors, leading to modulation of their activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
tert-Butylcarbamate: Ein einfacheres Carbamate mit ähnlichen Schutzgruppen-Eigenschaften.
tert-Butyl-N-(2-Bromethyl)carbamate: Wird als Baustein in der organischen Synthese verwendet.
tert-Butyl-N-(2-Aminoethyl)-N-methylcarbamate: Ein weiteres Carbamaterivat mit unterschiedlichen funktionellen Gruppen.
Einzigartigkeit: tert-Butyl-N-{2-Carbamoyl-2-[(3,4-Difluorphenyl)methyl]ethyl}carbamate ist aufgrund des Vorhandenseins der Difluorphenylgruppe einzigartig, die spezifische chemische und biologische Eigenschaften verleiht. Dies macht es von anderen Carbamaterivaten ab und nützlich in spezialisierten Anwendungen .
Eigenschaften
Molekularformel |
C15H20F2N2O3 |
|---|---|
Molekulargewicht |
314.33 g/mol |
IUPAC-Name |
tert-butyl N-[3-amino-2-[(3,4-difluorophenyl)methyl]-3-oxopropyl]carbamate |
InChI |
InChI=1S/C15H20F2N2O3/c1-15(2,3)22-14(21)19-8-10(13(18)20)6-9-4-5-11(16)12(17)7-9/h4-5,7,10H,6,8H2,1-3H3,(H2,18,20)(H,19,21) |
InChI-Schlüssel |
OFNGEEGOVADCCK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC(=C(C=C1)F)F)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



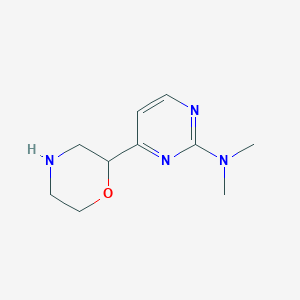
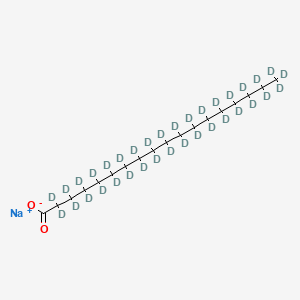
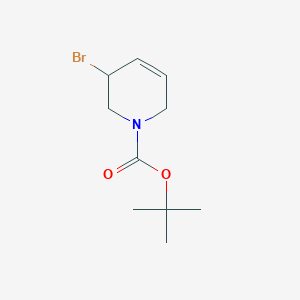
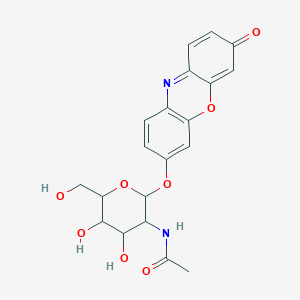
![4-[(2-Methylpropoxy)methyl]aniline](/img/structure/B12315524.png)
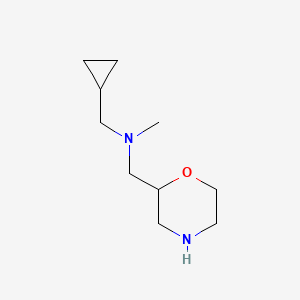
![6-Methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride](/img/structure/B12315533.png)


![3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid](/img/structure/B12315552.png)
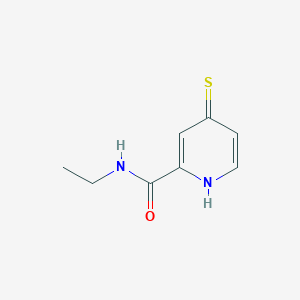
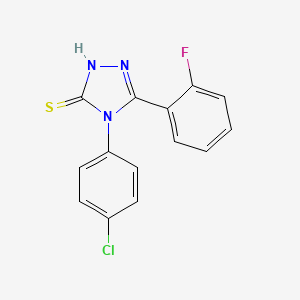
![Potassium 3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoate](/img/structure/B12315572.png)
